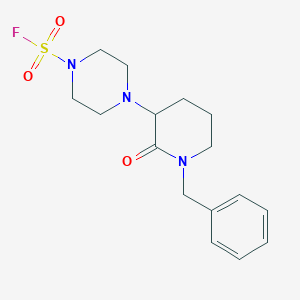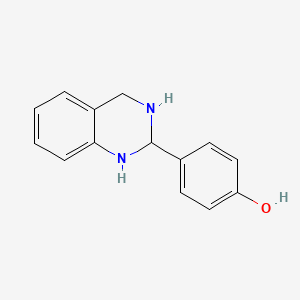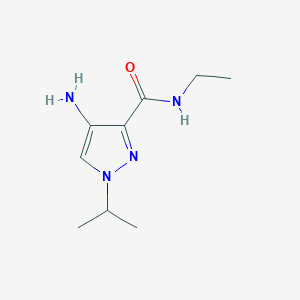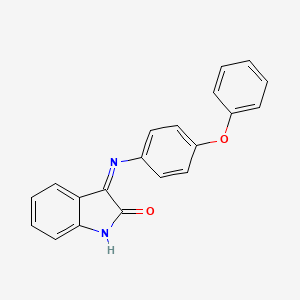![molecular formula C17H22N2O4 B2567970 tert-butyl N-{[3-(2,3-dihydro-1-benzofuran-6-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate CAS No. 1803593-10-3](/img/structure/B2567970.png)
tert-butyl N-{[3-(2,3-dihydro-1-benzofuran-6-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including a tert-butyl group, a carbamate group (N-CO-O), a benzofuran group, and an oxazole group. The presence of these groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and oxazole rings are aromatic, which could contribute to the stability of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzofuran ring could potentially make the compound aromatic and relatively stable .Scientific Research Applications
Synthesis and Structural Analysis
One application in scientific research for derivatives of tert-butyl carbamates involves the synthesis and structural analysis of carbamate derivatives. These compounds have been synthesized and characterized to understand their molecular structures and interactions. For example, a study highlighted the synthesis of two carbamate derivatives, revealing the interplay of strong and weak hydrogen bonds in their structures. This research contributes to the understanding of how molecular interactions can influence the assembly of molecules into three-dimensional architectures, important for material science and drug design (Das et al., 2016).
Organic Synthesis Applications
Tert-butyl carbamate derivatives are also utilized in organic synthesis, demonstrating their versatility as building blocks in chemical reactions. For instance, their ability to undergo metalation between nitrogen and silicon, followed by reaction with an electrophile, showcases their potential in creating α-functionalized α-amino silanes. This property is essential for developing new synthetic routes and materials in organic chemistry (Sieburth et al., 1996).
Catalysis and Reaction Mechanisms
The utility of tert-butyl carbamate derivatives extends to catalysis, where they serve as substitutes in reactions requiring mild conditions. For example, tert-butyl perbenzoate has been identified as an alternative for benzoquinone in Fujiwara-Moritani reactions, which occur between acetanilides and butyl acrylate under homogeneous conditions. This application underscores the importance of tert-butyl carbamate derivatives in facilitating organic reactions that require specific catalytic conditions (Liu & Hii, 2011).
Sensory Materials and Detection
Moreover, tert-butyl carbamate derivatives have been explored for their potential in sensory applications. For example, the synthesis of benzothizole modified carbazole derivatives, which can form strong blue emissive nanofibers, has been reported. These nanofibers are capable of detecting volatile acid vapors, showcasing the application of tert-butyl carbamate derivatives in creating fluorescent sensory materials for environmental monitoring (Sun et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl N-[[3-(2,3-dihydro-1-benzofuran-6-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)22-16(20)18-10-13-9-14(19-23-13)12-5-4-11-6-7-21-15(11)8-12/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLNEBIYENIGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC3=C(CCO3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2567888.png)
![tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate](/img/structure/B2567891.png)

![4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2567894.png)


![N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2567898.png)

![4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride](/img/structure/B2567902.png)


![2-(2-{[(5Z)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B2567907.png)
![4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2567908.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2567910.png)
